molecular formula C11H14O3S B2613475 Ethyl 2-(2-methoxyphenyl)sulfanylacetate CAS No. 164979-74-2

Ethyl 2-(2-methoxyphenyl)sulfanylacetate

Cat. No.: B2613475
CAS No.: 164979-74-2
M. Wt: 226.29
InChI Key: BPMBKCDYXZLFNV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenyl)sulfanylacetate: is an organic compound with the molecular formula C11H14O3S It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylacetate typically involves the reaction of 2-methoxyphenylthiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

2-Methoxyphenylthiol+Ethyl bromoacetateK2CO3,RefluxEthyl 2-(2-methoxyphenyl)sulfanylacetate\text{2-Methoxyphenylthiol} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2-Methoxyphenylthiol+Ethyl bromoacetateK2​CO3​,Reflux​Ethyl 2-(2-methoxyphenyl)sulfanylacetate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-methoxyphenyl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(2-methoxyphenyl)sulfanylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to certain biological targets.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Ethyl 2-(2-methoxyphenyl)sulfanylacetate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Ethyl 2-(2-methoxyphenyl)sulfanylacetate can be compared with other similar compounds such as:

    Ethyl 2-(2-hydroxyphenyl)sulfanylacetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 2-(2-chlorophenyl)sulfanylacetate: Contains a chloro group instead of a methoxy group.

    Ethyl 2-(2-nitrophenyl)sulfanylacetate: Contains a nitro group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, providing opportunities for specialized applications.

Properties

IUPAC Name

ethyl 2-(2-methoxyphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMBKCDYXZLFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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